4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one
Description
4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a piperidine ring substituted with a hydroxymethyl group at position 4, linked via a carbonyl group to a 1-methyl-1,2-dihydropyridin-2-one moiety. The hydroxymethyl group enhances hydrophilicity, while the piperidine and dihydropyridinone rings contribute to conformational flexibility and hydrogen-bonding interactions .
Properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidine-1-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14-5-4-11(8-12(14)17)13(18)15-6-2-10(9-16)3-7-15/h4-5,8,10,16H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYLFIAOTOOSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one involves several steps. One common synthetic route includes the reaction of 4-(hydroxymethyl)piperidine with 1-methyl-1,2-dihydropyridin-2-one under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including its effects on various enzymes and receptors. In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[4-(hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one are best contextualized by comparing it to related heterocyclic compounds (Table 1).
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Structural Complexity and Bioactivity: The target compound’s piperidine-carbonyl-dihydropyridinone scaffold distinguishes it from simpler analogs like 4-(hydroxymethyl)-1-methyl-dihydropyridin-2-one . The piperidine moiety may enhance binding to biological targets (e.g., enzymes or receptors) due to increased conformational flexibility and hydrogen-bonding capacity.
Substituent Effects: The hydroxymethyl group in the target compound improves solubility compared to phenyl or methylpyridinyloxy substituents (e.g., compound in ). This could influence pharmacokinetics, such as oral bioavailability.
Conformational Analysis: The dihydropyridinone ring’s puckering (a feature described in ) may influence the compound’s interaction with biological targets. For example, ring flattening or distortion could modulate binding affinity.
Research Findings and Implications
- Piperidine Derivatives : Piperidine-containing compounds are frequently explored in medicinal chemistry due to their versatility. For instance, the antitumor activity of Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-tetrahydropyridine-3-carboxylate underscores the pharmacological relevance of this scaffold.
- The target compound’s dihydropyridinone ring may similarly interact with kinase domains or inflammatory mediators.
Biological Activity
4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one, with the CAS number 1179886-87-3, is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological properties, including its effects on various cancer cell lines and other biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 250.29 g/mol. The compound features a dihydropyridinone core, which is often associated with diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with carbonyl compounds, followed by cyclization to form the dihydropyridinone structure. Specific synthetic routes may vary, but the general approach includes:
- Formation of the piperidine derivative : Reaction of piperidine with hydroxymethyl groups.
- Carbonylation : Introducing a carbonyl group to form the amide linkage.
- Cyclization : Closing the ring to yield the dihydropyridinone structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that similar piperidine derivatives exhibit significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB-231 (breast) | < 10 | Inhibition of HIF |
| 3,5-Bis(4-hydroxyarylidene)-4-piperidones | Molt4/C8 (T-lymphocyte) | < 5 | Induction of apoptosis |
| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | HCT116 (colon) | < 15 | Topoisomerase II inhibition |
These findings suggest that similar structural motifs may confer anticancer activity through mechanisms such as apoptosis induction and inhibition of key enzymes involved in DNA replication.
Anti-inflammatory Effects
Compounds derived from piperidine structures have also demonstrated anti-inflammatory properties. For example, agents that inhibit pro-inflammatory cytokines such as IL-6 and TNF-α have been reported:
- Study Findings : Certain synthesized piperidone derivatives showed significant inhibition of IL-6 and TNF-α in RAW264.7 cells induced by lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents.
Case Studies
Several case studies have documented the efficacy of piperidine derivatives in preclinical models:
- Breast Cancer Model : A study evaluated a series of piperidine-based compounds for their ability to inhibit MCF7 and MDA-MB-231 cell lines. Results indicated that compounds with hydroxymethyl substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts.
- Leukemia Model : In vitro studies on Molt4/C8 cells revealed that specific piperidone derivatives could induce apoptosis more effectively than standard chemotherapeutics like melphalan.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one?
Synthesis optimization requires attention to:
- Reagent selection : Use coupling agents like EDCl/HOBt for amide bond formation between piperidine and dihydropyridinone moieties .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency and solubility of intermediates .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) may improve yields in hydrogenation steps during piperidine modification .
- Temperature control : Maintain 0–5°C for acid-sensitive steps (e.g., hydroxymethyl group protection) to prevent side reactions .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- X-ray crystallography : Resolve 3D conformation, particularly for the piperidine-dihydropyridinone linkage .
- NMR spectroscopy : Confirm regiochemistry via -NMR (e.g., singlet for 1-methyl group at δ 3.2–3.5 ppm) and -NMR (carbonyl signals at δ 165–175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated: CHNO, exact mass 262.13 g/mol) .
Q. What safety protocols are critical during handling and storage?
- Handling : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation/skin contact with reactive intermediates .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the hydroxymethyl group .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to the compound’s tertiary amine and carbonyl groups .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antibacterial vs. anti-inflammatory activity) be resolved in structure-activity relationship (SAR) studies?
- Comparative assays : Test the compound against isogenic bacterial strains (e.g., β-lactamase-producing vs. non-producing) to isolate β-lactamase inhibition effects .
- Structural analogs : Synthesize derivatives lacking the hydroxymethyl group to assess its role in modulating dual activity .
- Computational docking : Map binding affinities to targets like β-lactamase (PDB ID: 1BSG) and COX-2 (PDB ID: 5KIR) to identify competing interactions .
Q. What experimental strategies address low yields in the final cyclization step of the dihydropyridinone core?
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize thermal degradation .
- Acid scavengers : Add molecular sieves or triethylamine to neutralize HCl byproducts during cyclization .
- Solvent-free conditions : Explore mechanochemical grinding for improved atom economy and reduced side reactions .
Q. How can researchers mitigate instability of the hydroxymethyl group under physiological conditions?
- Protecting groups : Temporarily replace the hydroxymethyl with a tert-butyldimethylsilyl (TBDMS) group during synthesis, followed by deprotection post-purification .
- Prodrug design : Convert the hydroxymethyl to a phosphate ester for improved in vivo stability, with enzymatic activation at target sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
